1-Benzyl-2-(benzyloxy)naphthalene

Catalog No.
S14923335
CAS No.
95391-89-2
M.F
C24H20O
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-2-(benzyloxy)naphthalene

CAS Number

95391-89-2

Product Name

1-Benzyl-2-(benzyloxy)naphthalene

IUPAC Name

1-benzyl-2-phenylmethoxynaphthalene

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C24H20O/c1-3-9-19(10-4-1)17-23-22-14-8-7-13-21(22)15-16-24(23)25-18-20-11-5-2-6-12-20/h1-16H,17-18H2

InChI Key

MQKVTKKONGZZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

1-Benzyl-2-(benzyloxy)naphthalene, also known as benzyl-2-naphthyl ether, is an organic compound characterized by its molecular formula C17H14OC_{17}H_{14}O and a molar mass of approximately 234.29 g/mol. The structure consists of a naphthalene ring substituted with a benzyl ether group, which imparts unique chemical properties. The compound typically appears as a white to light yellow powder with a melting point ranging between 96°C and 98°C .

The crystal structure of 1-benzyl-2-(benzyloxy)naphthalene reveals that the naphthyl and benzyl groups are nearly planar, with a dihedral angle of approximately 83.22 degrees between them, indicating some degree of torsional strain due to steric interactions . The compound exhibits significant π–π interactions, contributing to its stability in solid-state forms .

Typical for ether compounds. Notably, it can undergo:

  • Oxidation: This compound can be oxidized to form corresponding aromatic aldehydes or ketones under specific conditions, often utilizing oxidizing agents like potassium permanganate or chromium trioxide.
  • Deprotection Reactions: Benzyl ethers can be cleaved under acidic or oxidative conditions to regenerate the corresponding alcohols .
  • Nucleophilic Substitution: The ether functionality allows for nucleophilic attack, leading to the formation of new bonds with various nucleophiles under appropriate conditions.

The synthesis of 1-benzyl-2-(benzyloxy)naphthalene can be achieved through several methods:

  • Williamson Ether Synthesis: This classic method involves the reaction of 2-naphthol with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran .
    text
    C10H8(OH) + C7H7Br → C17H14O + HBr
  • Micellar Catalysis: A more environmentally friendly approach involves using a micellar medium where 1-naphthol reacts with benzyl bromide in the presence of triethylamine, yielding the desired ether product efficiently at room temperature .

1-Benzyl-2-(benzyloxy)naphthalene has several applications across various fields:

  • Thermal Paper: It is utilized as a sensitizer in thermal paper production due to its ability to undergo color changes upon heating .
  • Organic Synthesis: As a versatile intermediate, it serves as a building block for synthesizing more complex organic molecules in pharmaceuticals and agrochemicals .
  • Protecting Group: In organic synthesis, the benzyl ether group is often used to protect hydroxyl groups during multi-step syntheses due to its stability under various reaction conditions .

Interaction studies involving 1-benzyl-2-(benzyloxy)naphthalene focus primarily on its reactivity and stability in different environments. Its interactions with nucleophiles and electrophiles have been explored to understand its behavior during synthetic transformations. Additionally, studies on its solubility and compatibility with other solvents provide insights into its practical applications in various chemical processes.

Several compounds share structural similarities with 1-benzyl-2-(benzyloxy)naphthalene. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzyl-1-naphthyl etherEtherOften used as a protecting group for naphthols
2-Benzyloxy-naphthaleneEtherExhibits distinct biological activities
Phenethyl naphthaleneHydrocarbon derivativePotential applications in materials science

Uniqueness

What sets 1-benzyl-2-(benzyloxy)naphthalene apart from these similar compounds is its specific orientation of the benzyl group relative to the naphthyl moiety, which influences its chemical reactivity and physical properties. The twisted conformation observed in this compound may also lead to unique electronic properties compared to other linear or planar derivatives .

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Exact Mass

324.151415257 g/mol

Monoisotopic Mass

324.151415257 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-11

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